N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide
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Overview
Description
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxyl group, a sulfamoyl group, and a phenylpropyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide typically involves the reaction of 3-phenylpropylamine with chloroacetyl chloride to form N-(3-phenylpropyl)chloroacetamide. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfamoyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]benzamide
- N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]ethanamide
Uniqueness
N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
CAS No. |
919997-45-8 |
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Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-hydroxy-2-(3-phenylpropylsulfamoyl)acetamide |
InChI |
InChI=1S/C11H16N2O4S/c14-11(13-15)9-18(16,17)12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,12,15H,4,7-9H2,(H,13,14) |
InChI Key |
SHEWFWLRIVLEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
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